
Ethyl 1-(3-bromophenyl)-4-((2-fluorobenzyl)oxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 1-(3-bromophenyl)-4-((2-fluorobenzyl)oxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a useful research compound. Its molecular formula is C20H16BrFN2O4 and its molecular weight is 447.26. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
The synthesis of related pyrazoline and dihydropyrimidinone derivatives showcases the versatility of similar compounds in creating novel chemical entities. These compounds are synthesized through reactions involving ethyl acetoacetate, hydrazine hydrate, and various aromatic aldehydes, leading to products with potential biological activities. The characterization of these derivatives through spectral data confirms their expected structures, indicating the reliability of the synthetic methods used (Turkan et al., 2019); (Dey et al., 2022).
Biological Activities
Novel pyrazoline and dihydropyrimidinone derivatives have been investigated for their biological activities. These activities include inhibition of human carbonic anhydrase I and II isozymes and acetylcholinesterase enzyme, which are essential for various physiological processes. The inhibition constants (Ki values) suggest that these compounds possess significant biological activity, potentially contributing to therapeutic applications. Furthermore, antimicrobial and antioxidant properties have been observed in some derivatives, highlighting their potential utility in medical and pharmaceutical research (Turkan et al., 2019); (Dey et al., 2022).
In Vitro Pharmacological Screening
In vitro studies on 3, 4-Dihydropyrimidin-2-one derivatives reveal good antimicrobial activity against a variety of gram-positive and gram-negative bacteria, as well as fungal species. This screening is crucial for identifying potential therapeutic agents against infectious diseases. The evaluation of antioxidant properties further underscores the multifaceted potential of these compounds in combating oxidative stress-related pathologies (Dey et al., 2022).
Molecular Docking Studies
Molecular docking studies complement the experimental findings by providing insights into the molecular interactions between these compounds and biological targets. Such computational analyses help in understanding the binding affinities and mechanism of action, facilitating the design of more potent and selective inhibitors for therapeutic targets (Turkan et al., 2019).
Properties
IUPAC Name |
ethyl 1-(3-bromophenyl)-4-[(2-fluorophenyl)methoxy]-6-oxopyridazine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16BrFN2O4/c1-2-27-20(26)19-17(28-12-13-6-3-4-9-16(13)22)11-18(25)24(23-19)15-8-5-7-14(21)10-15/h3-11H,2,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQBXDYLEUQQXNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OCC2=CC=CC=C2F)C3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16BrFN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(4-Hydroxyphenyl)methyl]pyridine-4-carboxamide](/img/structure/B2982902.png)
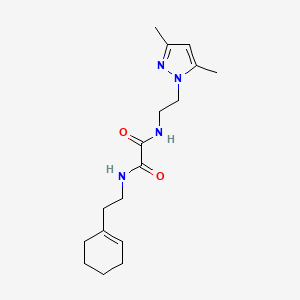
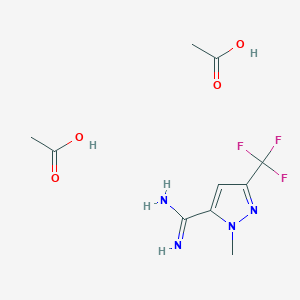
![3-acetamido-N-[4-(trifluoromethoxy)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B2982906.png)
![N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]-2-methylbenzamide](/img/structure/B2982907.png)
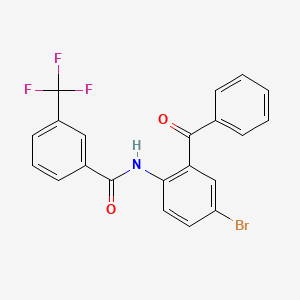
![N-(3,4-dichlorophenyl)-2-(4-oxo-2-phenyl-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2982909.png)
![Methyl 2-({4-[(4,6-dimethoxy-2-pyrimidinyl)oxy]-2-methylanilino}sulfonyl)benzenecarboxylate](/img/structure/B2982911.png)
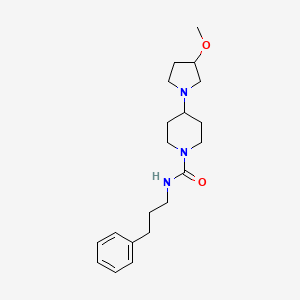
![Benzo[d]thiazol-2-yl(3-(pyrrolidin-1-yl)azetidin-1-yl)methanone](/img/structure/B2982915.png)
![5-(2-methoxybenzyl)-3-phenyl-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2982917.png)
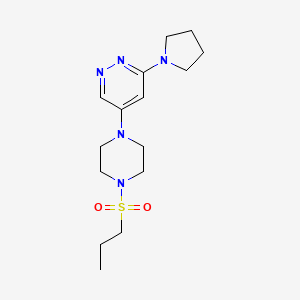

![(E)-4-(Dimethylamino)-N-[[5-(1-hydroxyethyl)-6-methylpyridin-2-yl]methyl]but-2-enamide](/img/structure/B2982922.png)
